| Aspect | Details |
|---|---|
| FDA GRAS Status | Listed as GRAS under 21 CFR 184.1754 [1] [2] |
| SCOGS Opinion | SCOGS Report #82; Conclusion Type 1: "No evidence... of a hazard to the public" at current or reasonably expected future use levels [3] |
| Permitted Functions | Antimicrobial agent, flavoring agent/adjuvant, pH control agent [2] |
| Chemical Composition | Molecular compound of acetic acid, sodium acetate, and water of hydration (C4H7O4Na·xH2O) [2] |
The FDA specifies maximum usage levels for sodium diacetate in various food categories, based on Good Manufacturing Practice (GMP) [2]:
| Food Category | Maximum Permitted Level (% as served) |
|---|---|
| Baked Goods | 0.4% |
| Gravies and Sauces | 0.25% |
| Fats and Oils, Meat Products, Soft Candy | 0.1% |
| Snack Foods, Soups and Soup Mixes | 0.05% |
For meat and poultry products, the USDA Food Safety and Inspection Service (FSIS) permits use up to 0.25% both as a flavor enhancer and as an antimicrobial agent to inhibit pathogen growth [4].
While the provided search results do not contain detailed laboratory protocols, they clarify the framework for the safety evaluation of GRAS substances like this compound.
The following diagram illustrates the key pathways for a substance to achieve GRAS status with the FDA:
Sodium diacetate thermally decomposes to form ketones and sodium carbonate. This reaction is representative of the general decomposition pathway for sodium carboxylate salts [1]:
[ 2\text{CH}_3\text{COONa} \rightarrow (\text{CH}_3)_2\text{C=O} + \text{Na}_2\text{CO}_3 ]
The kinetic analysis of this solid-state reaction is crucial for reactor design in commercial-scale processes. The table below summarizes the key kinetic parameters for sodium acetate decomposition compared to other relevant salt mixtures [1]:
| Salt Type | Onset Decomposition Temperature (°C) | Average Activation Energy, Eₐ (kJ mol⁻¹) | Recommended Kinetic Model |
|---|---|---|---|
| Sodium Acetate | ~350 | 167 - 195 | Sestak-Berggren |
| Reagent-Grade Mixed Salts | ~275 | 145 - 174 | Sestak-Berggren |
| Fermentation-Derived Mixed Salts | ~275 | 125 - 164 | Sestak-Berggren |
A key finding is that the activation energy (Eₐ) for these reactions is not constant but varies with the conversion degree (α), indicating a complex multi-step decomposition process. The Sestak-Berggren model provided the best fit for the experimental data [1].
The following methodologies are critical for characterizing the thermal decomposition.
This protocol determines mass loss as a function of temperature and is used to derive kinetic parameters [1].
DSC is used to measure the enthalpy changes and thermal transitions associated with decomposition [2].
XRD is used to identify crystalline phases before and after decomposition, confirming the formation of sodium carbonate [2].
The workflow for a comprehensive thermal analysis study integrating these techniques can be visualized as follows:
For scientists applying this knowledge in drug development, several factors are critical:
The core functionality of sodium diacetate stems from its identity as a molecular compound of sodium acetate and acetic acid, with the chemical formula NaH(C₂H₃O₂)₂ [1] [2]. It is best described as the sodium salt of the hydrogen-bonded anion (CH₃CO₂)₂H⁻, forming stable crystals that dissociate in the presence of water [2].
The release mechanism can be summarized as follows:
This controlled release is key to its efficacy, providing both immediate and sustained antimicrobial activity while avoiding the sharp odor of liquid acetic acid in its dry state [2] [3]. The free acetic acid content typically ranges from 39.0% to 41.0%, which constitutes the active portion responsible for its preservative and flavoring effects [4] [2] [3].
The released acetic acid exerts its antimicrobial effect through a multi-faceted mechanism that is particularly effective against molds, yeasts, and certain bacteria [1] [4].
This broad-spectrum activity allows this compound to extend the shelf life of various products. The table below summarizes its minimum inhibitory concentration (MIC) against various microorganisms and its effective usage levels in different applications [4].
Table 1: Antimicrobial Efficacy and Application Dosage of this compound
| Microorganism / Application | Minimum Inhibitory Concentration (MIC) / Typical Usage Level | Conditions / Notes |
|---|---|---|
| Aspergillus flavus | 0.05% - 0.4% | pH = 3.5 [4] |
| General Mold & Bacteria | 0.1% - 0.5% | pH = 4.5 [4] |
| Bread & Dough | 0.2% - 0.4% | Extends shelf life from 3h to 72h at 37°C for dough [4] |
| Meat Products | 0.1% - 0.2% | Extends storage period by over 2 weeks; effective against Listeria [1] [4] [2] |
| Fats & Oils | 0.1% | - |
| Gravies & Sauces | 0.25% | - |
| Snack Foods | 0.05% | - |
For research and quality control purposes, understanding its synthesis and methods to analyze the release is crucial.
The most direct synthesis method involves the reaction of sodium acetate trihydrate with glacial acetic acid, which can be performed without a solvent [5].
Alternative industrial methods include reacting sodium carbonate (soda ash) with acetic acid, which generates carbon dioxide as a byproduct [6].
When characterizing this compound, the following specifications are critical, especially the free acetic acid content, as it directly correlates with its functional properties [3].
Table 2: Key Specifications for Food-Grade this compound
| Parameter | Typical Specification | Significance |
|---|---|---|
| Appearance | White crystalline powder | Indicator of purity and absence of impurities [1] [2] [3]. |
| Assay (Purity) | ≥ 99.0% | Ensures overall quality and concentration of the active compound [3]. |
| Free Acetic Acid | 39.0% - 41.0% | Critical. Directly measures the active component for preservation and flavor [4] [2] [3]. |
| Sodium Acetate | 58.0% - 60.0% | Confirms the correct molecular composition [4] [2] [3]. |
| pH (10% Aqueous Solution) | 4.5 - 5.0 | Verifies the acidic nature and buffering capacity [1] [3]. |
| Moisture Content | ≤ 1.0% | Prevents caking, ensures stability, and facilitates accurate dosing [3]. |
Sodium diacetate (SDA) is a molecular compound of acetic acid and sodium acetate, appearing as a white, crystalline powder with a slight vinegar-like odor [1]. Its chemical formula is NaH(C₂H₃O₂)₂, and it is highly soluble in water, yielding a weakly acidic solution (pH 4.5-5.0) [1]. This acidity is fundamental to its preservative action.
The primary mechanism of action is the controlled release of acetic acid molecules in the moist environment of meat products [1] [2]. These free acid molecules can penetrate the cell membranes of microorganisms, disrupting their internal pH and interfering with enzyme systems, leading to protein denaturation and effective inhibition of a wide range of bacteria, yeasts, and molds [2]. This dual nature—providing the antimicrobial activity of free acetic acid while maintaining the stability of a solid salt—makes it exceptionally useful in industrial applications [1].
Table 1: Fundamental Characteristics of this compound
| Property | Description |
|---|---|
| Chemical Name | Sodium Hydrogen Diacetate [3] |
| CAS Registry No. | 126-96-5 [3] |
| Molecular Formula | NaH(C₂H₃O₂)₂ or C₄H₇NaO₄ [1] [2] |
| Physical Form | White crystalline powder [1] |
| Odor | Slight acetic acid smell [1] |
| Solubility | Easily soluble in water [1] |
| Mode of Action | Release of antimicrobial acetic acid molecules, lowering pH [1] [2] |
Scientific studies demonstrate that SDA is highly effective in preserving meat quality by inhibiting microbial growth and slowing oxidative spoilage. In a controlled study on traditional sheep meatballs (rista), SDA (0.25%) was compared to potassium lactate (2.5%) and calcium lactate (2.5%) under refrigerated and ambient storage [4].
The results confirmed that SDA-treated samples maintained the lowest microbial counts and showed superior control over lipid oxidation, as measured by Thiobarbituric Acid Reactive Substances (TBARS) and Free Fatty Acids (FFA) [4]. Specifically, on the 15th day of refrigerated storage, SDA samples had a TBARS value of 1.9 mg MDA/kg and an FFA value of 3.2%, both significantly lower than the control and other lactates, indicating better protection against rancidity and hydrolytic spoilage [4]. Furthermore, SDA helped retain the desirable red color (a* value) of the meat products more effectively throughout storage [4].
SDA exhibits a broad-spectrum antimicrobial activity, with notable efficacy against key spoilage organisms and pathogens, including Listeria monocytogenes, making it particularly valuable for ready-to-eat (RTE) meat products [4] [1].
Table 2: Efficacy of this compound in Meat Preservation (from [4])
| Parameter | Control (Untreated) | 0.25% this compound | Key Finding |
|---|---|---|---|
| Total Plate Count (TPC) | Higher increase over storage | Lower count, especially under refrigeration | Effectively suppresses general microbial spoilage |
| TBARS (mg MDA/kg) | Higher | 1.9 (at 15 days, refrigerated) | Significantly reduces lipid oxidation |
| Free Fatty Acids (% oleic acid) | Higher | 3.2% (at 15 days, refrigerated) | Controls lipid hydrolysis |
| Color (a* value - redness) | Decreased faster | Significantly higher retention | Better maintains fresh meat color |
This compound is Generally Recognized as Safe (GRAS) by the U.S. Food and Drug Administration (FDA) [5] [3]. It is approved for use in food under the regulations outlined in 21 CFR 184.1754 [5].
The FDA sets maximum usage levels in various food categories based on Good Manufacturing Practice (GMP). For meat products, the maximum allowable level is 0.1% of the product weight [5]. The acceptable daily intake (ADI) established by international bodies is 0-15 mg per kg of body weight [6].
Table 3: Regulatory Usage Limits in Selected Food Categories (from [5])
| Food Category | Maximum Permitted Level (% as served) |
|---|---|
| Meat Products | 0.1% |
| Baked Goods | 0.4% |
| Gravies and Sauces | 0.25% |
| Snack Foods | 0.05% |
| Fats and Oils | 0.1% |
This protocol is adapted from research on traditional meatballs [4] and is applicable to sausages, frankfurters, and similar comminuted products.
For whole-muscle RTE products like hams or cured meats, SDA can be applied as a surface treatment to control surface contamination, particularly Listeria.
This protocol is used to quantify malondialdehyde (MDA), a secondary product of lipid oxidation, and assess the effectiveness of SDA in preventing rancidity [4].
This standard method is used to evaluate the antimicrobial efficacy of SDA by tracking total viable microbial load over time [4].
Toxicological assessments support the safety of SDA for its intended use in foods. A study evaluating cyto-genotoxic effects on human umbilical vein endothelial cells (HUVECs) reported that the half-maximal inhibitory concentration (IC₅₀) for SDA was 485.82 µM after 24 hours of treatment [6]. This indicates that SDA exhibits low cytotoxicity at concentrations relevant to food preservation. The study concluded that SDA, along with other additives, can be considered non-cyto-genotoxic at low concentrations [6].
As with all food additives, it is imperative to adhere to established good manufacturing practices and regulatory limits to ensure consumer safety [5].
The following diagram summarizes the multifaceted role and application workflow of this compound in meat preservation.
This compound (SDA), with the chemical formula C₄H₇NaO₄, is a synergistic compound of sodium acetate and acetic acid, serving as a multifunctional food-grade preservative and flavor enhancer [1]. It is valued for its potent antimicrobial properties, effectively inhibiting the growth of mold, bacteria (including Listeria monocytogenes), and yeast in various products [2] [1]. Its role extends to acting as an acidity regulator, crucial for maintaining pH stability in food and pharmaceutical formulations. The compound is generally recognized as safe (GRAS) and is approved for use in numerous applications globally, often identified by the E number E262 [1].
The effective concentration of this compound varies significantly depending on the application matrix, target microorganisms, and desired shelf-life extension. The following table summarizes the key concentration ranges derived from industrial practices and recent scientific studies.
Table 1: Recommended this compound Concentrations for Shelf-Life Extension
| Application | Recommended Concentration | Key Function & Target | Regulatory & Research Context |
|---|---|---|---|
| Meat Products (Raw Conditioned Mutton) | 3000 ppm (0.30%) [3] | Inhibits spoilage bacteria (e.g., Brochothrix, Pseudomonas, Serratia liquefaciens) and reduces TVB-N formation. | Study conducted at 4°C storage; effective at maximum permissible level under China's GB 2760-2014 [3]. |
| Bread & Bakery Products | 1000 - 5000 ppm (0.1% - 0.5%) [2] [1] | Antifungal agent against Aspergillus sp., Penicillium sp.; inhibits mold and prevents staling. | 3000 ppm is specifically recommended for extending bread shelf life by up to four days without affecting texture/flavor [1]. |
| General Food Grade Applications | 1000 - 5000 ppm (0.1% - 0.5%) [2] | Broad-spectrum antimicrobial (mold, bacteria, yeast) and pH control. | This range accounts for the majority of food-grade SDA use, including snacks, sauces, and baked goods [2]. |
| Animal Feed & Grain Preservation | < 2000 ppm (< 0.2%) [2] | Mold inhibitor and fungicide in stored grains and feed. | Used to prevent spoilage and improve feed quality; lower concentrations are typical for this segment [2]. |
The following protocol is adapted from a recent 2025 study investigating preservative efficacy in chilled, raw conditioned mutton (RCM) [3].
The experimental process for evaluating this compound in a meat matrix can be visualized as follows:
Diagram Title: Meat Preservation Study Workflow
Sample Preparation and Treatment
Storage and Sampling
Spoilage Indicator Assays
Bacterial Community Diversity Analysis (16S rRNA Sequencing)
Combining SDA with other preservatives can enhance efficacy and allow for dose reduction. The study on mutton isolated Serratia liquefaciens B2107-1 as a key spoilage bacterium and found:
Table 2: Strategy for Developing Synergistic Preservative Blends
| Strategy | Description | Considerations |
|---|---|---|
| SDA + Biological Preservatives | Combine SDA with ε-polylysine (PLH) or nisin. | Can achieve target antimicrobial efficacy at lower total usage levels, aligning with clean-label trends [3]. |
| SDA + Salt Reduction | Use SDA to compensate for antimicrobial efficacy lost when reducing NaCl in formulations. | Supports health-driven sodium reduction initiatives without compromising shelf life or safety [4]. |
| Particle Engineering | Utilize powder forms for dry mixes and granules for reduced dust in industrial applications. | Powder ensures easy dispersion; granules offer better flow properties for bulk handling [5]. |
This compound is approved for use in food and feed products in many regions, including the United States and the European Union. When incorporating it into formulations, researchers must consider:
This compound is a highly effective and versatile tool for extending the shelf life of a wide range of products, from meats and baked goods to animal feed. Its efficacy is concentration-dependent, with 0.1% to 0.5% being a standard effective range in foods, and 0.3% showing specific, validated efficacy in raw meat preservation. The successful application of SDA relies on a thorough understanding of the target product's spoilage microbiome, precise concentration optimization, and the exploration of synergistic combinations with other preservatives to meet both efficacy goals and evolving consumer preferences for cleaner labels.
The combination of sodium diacetate (SDA) and potassium lactate (PL) represents a scientifically validated antimicrobial intervention for meat products, particularly hamburgers and other ground beef formulations. These compounds function as effective hurdle technology components that enhance product safety, extend shelf life, and maintain quality parameters during storage. As natural organic acid salts, they are generally recognized as safe (GRAS) and offer a viable strategy for addressing consumer demands for cleaner labels while ensuring microbial safety. The mechanism of action involves the synergistic activity of these compounds to disrupt microbial cellular functions, thereby inhibiting the growth of pathogenic and spoilage microorganisms commonly associated with meat products, including Listeria monocytogenes, Escherichia coli, Salmonella, and Clostridium perfringens.
The application of these antimicrobials is particularly relevant in the context of contemporary challenges facing the meat industry, including sodium reduction initiatives, the need for natural preservatives, and increasing concerns about foodborne pathogens. Research demonstrates that the strategic combination of SDA and PL can effectively address these multifaceted demands while maintaining or even enhancing product quality characteristics such as color stability, lipid oxidative stability, and sensory properties. These application notes provide comprehensive technical protocols and experimental data to guide researchers and product development professionals in the optimal implementation of this antimicrobial technology in hamburger and similar meat products.
This compound (C(_4)H(_7)NaO(_4)) is a hydrogen-bonded complex of sodium acetate and acetic acid, typically appearing as a white, hygroscopic crystalline powder with a characteristic acetic odor. This compound serves dual functions in meat products as both an antimicrobial agent and a flavor enhancer. The primary antimicrobial mechanism derives from its dissociation in aqueous solutions into acetate ions and acetic acid molecules, with the latter penetrating microbial cell membranes in their undissociated form. Once inside the bacterial cell, where the pH is near neutral, the acetic acid molecule dissociates, releasing hydrogen ions that disrupt cellular pH homeostasis and inhibit essential metabolic functions. SDA is particularly effective against Gram-negative bacteria and various yeast and mold species, with its antimicrobial efficacy being pH-dependent and enhanced in acidic environments.
Potassium lactate (C(_3)H(_5)KO(_3)) is the potassium salt of lactic acid, typically marketed as a clear, colorless to slightly yellowish syrupy liquid with a characteristic mild salty taste. In meat products, PL functions primarily through its ability to reduce water activity (a(_w)), creating an environment less conducive to microbial growth. Additionally, similar to SDA, the undissociated form of lactic acid can penetrate microbial cells and disrupt internal pH balance. PL exhibits particular efficacy against Gram-positive bacteria, including Listeria monocytogenes, and demonstrates significant antilisterial activity even at refrigeration temperatures. Unlike sodium lactate, PL contributes minimal sodium to the final product, making it particularly valuable in sodium-reduced formulations while still providing comparable antimicrobial protection.
Extensive research has demonstrated the synergistic antimicrobial efficacy of SDA and PL combinations against significant foodborne pathogens in meat products. The combination exhibits broad-spectrum activity, effectively inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as various spoilage microorganisms.
Table 1: Antimicrobial Efficacy of SDA and PL Combinations Against Foodborne Pathogens
| Pathogen | Product Matrix | Concentration | Storage Conditions | Experimental Findings | Citation |
|---|---|---|---|---|---|
| Listeria monocytogenes | Frankfurters | 3% PL/SDA | 8 weeks refrigerated | Retarded growth throughout storage; enhanced effect with irradiation | [1] |
| Listeria monocytogenes | Cold-smoked salmon | 2.1% PL + 0.12% SDA (water phase) | 42 days at 10°C | Delayed growth for up to 42 days; minimal growth after 6h at 25°C | [2] |
| E. coli and Salmonella | Hamburger (70% meat) | 3% PL + 0.15% SDA | 150 days frozen | Significant inhibition of microbial growth | [3] |
| Clostridium perfringens | Ham with reduced NaCl | 1.5% Opti.Form PD4 | Abusive cooling | Controlled spore germination and outgrowth | [4] |
| General spoilage microbiota | Traditional meatballs (rista) | 0.25% SDA | 15 days refrigerated | Lower total plate count compared to control | [5] |
Beyond pathogenic bacteria, the SDA and PL combination effectively inhibits spoilage microorganisms, thereby extending the commercial shelf life of meat products. In hamburger formulations with 70% meat content, the addition of 3% PL and 0.15% SDA significantly limited the growth of molds and yeasts during 150 days of frozen storage [3]. In traditional meatballs treated with 0.25% SDA, researchers observed significantly lower total plate counts throughout 15 days of refrigerated storage compared to untreated controls and products treated with other organic acid salts [5]. This suppression of spoilage microbiota directly correlates with extended product acceptability and reduced food waste.
The antimicrobial activity of SDA and PL combinations operates through multiple complementary mechanisms that disrupt essential microbial functions:
Diagram 1: Antimicrobial mechanisms of this compound and potassium lactate combinations against microbial cells
The combination demonstrates concentration-dependent efficacy, with higher levels providing more pronounced antimicrobial effects. However, optimal concentrations must balance antimicrobial efficacy with potential sensory impacts, as higher levels may impart undesirable flavors. The synergistic relationship between SDA and PL allows for effective microbial control at lower individual concentrations than would be required if either compound were used alone, thereby minimizing potential sensory impacts while maintaining safety.
Lipid oxidation represents a primary mode of quality deterioration in meat products, leading to the development of rancid odors and off-flavors. The combination of SDA and PL demonstrates significant antioxidant activity in meat systems, particularly in hamburger formulations:
Table 2: Effect of SDA and PL on Oxidative Stability in Hamburger During Frozen Storage
| Storage Time (days) | Meat Content (%) | Treatment | Peroxide Value (meq O₂/kg) | TBARS (mg MDA/kg) | Citation |
|---|---|---|---|---|---|
| 0 | 30 | Control | - | - | [3] |
| 150 | 30 | Control | 2.49 | 1.82 | [3] |
| 150 | 30 | 3% PL + 0.15% SDA | 1.97 | 1.52 | [3] |
| 150 | 70 | Control | - | - | [3] |
| 150 | 70 | 3% PL + 0.15% SDA | - | - | [3] |
| 150 | 90 | Control | - | - | [3] |
| 150 | 90 | 3% PL + 0.15% SDA | - | - | [3] |
In traditional meatballs (rista), SDA-treated samples (0.25%) maintained significantly lower TBARS values (1.9 mg MDA/kg) compared to controls after 15 days of refrigerated storage, indicating reduced lipid oxidation [5]. Similarly, treated samples showed reduced free fatty acid formation (3.2% vs. higher values in controls), further demonstrating protection against lipid degradation [5].
The impact of SDA and PL on sensory characteristics is concentration-dependent and varies by product matrix. At optimal usage levels, these antimicrobials can maintain or even enhance desirable sensory attributes:
Color Stability: In ground beef treated with a commercial PL/SDA preparation (Protec K-DI), researchers observed improved color retention during refrigerated storage, with oxymyoglobin remaining as the predominant pigment [6]. Similarly, in traditional meatballs, SDA-treated samples maintained significantly higher L* (lightness), a* (redness), and b* (yellowness) values compared to controls during refrigerated storage [5].
Texture and Water-Holding Capacity: The addition of PL and SDA to ground beef resulted in better maintenance of hardness during refrigerated storage compared to untreated controls [6]. In hamburger formulations with 70% meat content, the combination helped maintain moisture content (59.70% vs. 58.56% in control after 150 days frozen storage) [3].
Flavor Impacts: Potassium lactate can impart a slightly salty flavor at usage levels above 1%, with higher concentrations potentially contributing metallic off-notes [7]. This compound provides a mild vinegar-like tang at appropriate usage levels. The combination typically requires optimization to balance antimicrobial efficacy with minimal sensory impact.
Successful implementation of SDA and PL combinations requires careful consideration of product composition, target microbiota, and desired shelf life. The following formulation guidelines represent optimized protocols based on published research:
Table 3: Formulation Guidelines for SDA and PL in Various Meat Products
| Product Type | Potassium Lactate | This compound | Additional Notes | Citation |
|---|---|---|---|---|
| Hamburger (frozen) | 3% (w/w) | 0.15% (w/w) | Optimal for 70% meat content; extends oxidative stability | [3] |
| Traditional meatballs | 2.5% (w/w) | 0.25% (w/w) | Effective under refrigerated storage; maintains color stability | [5] |
| Cooked meat products | 2.5-4.8% (w/w) | 0.1-0.25% (w/w) | Allows 40% salt reduction while maintaining microbial stability | [8] [9] |
| Cold-smoked salmon | 2.1% (water phase) | 0.12% (water phase) | Requires brine injection; effective against L. monocytogenes | [2] |
| Frankfurters | 3% (w/w) | Included in blend | Enhances irradiation efficacy; vacuum packaging recommended | [1] |
The method of incorporation significantly influences the efficacy of SDA and PL in meat products. For comminuted products like hamburgers, the most effective approach involves direct addition during the mixing/blending stage to ensure uniform distribution throughout the meat matrix. The compounds should be added as aqueous solutions to facilitate homogeneous dispersion, particularly important for products with complex spice blends or multiple components.
For whole-muscle products or products requiring brine injection, the antimicrobial combination can be incorporated into the brining solution, with concentrations adjusted based on the intended pump rate and target yield. Processing should maintain temperatures below 4°C to minimize microbial growth during handling and to maintain product quality. After formulation, appropriate packaging technologies (e.g., vacuum packaging or modified atmospheres) should be employed to enhance the antimicrobial effect and extend shelf life.
Diagram 2: Application workflow and critical control points for SDA and PL implementation in meat products
The application of SDA and PL in meat products falls under regulatory oversight in most markets. In the United States, the Food Safety and Inspection Service (FSIS) permits the use of This compound as a flavor enhancer and antimicrobial at levels up to 0.25% by weight of total formulation, and sodium lactate and potassium lactate as antimicrobials at levels up to 4.8% in meat and poultry products [9]. Both compounds are classified as Generally Recognized as Safe (GRAS) by the FDA when used in accordance with good manufacturing practices.
In the European Union, these compounds are approved as food additives under E-numbers E325 (sodium lactate), E326 (potassium lactate), and E262 (this compound). Regulations may specify maximum permitted levels in specific product categories, requiring verification against current legislation in target markets.
From a toxicological perspective, both compounds exhibit favorable safety profiles at approved usage levels. Potassium lactate offers advantages for sodium-reduced formulations, as it contributes minimal sodium compared to sodium lactate alternatives. A 4% sodium lactate solution can contribute up to 272 mg of sodium per 56 g serving of deli meat, whereas potassium-based alternatives eliminate this sodium contribution [7].
Labeling requirements vary by jurisdiction but typically require declaration of the compounds by their specific names or corresponding E-numbers in the ingredient statement. Establishments incorporating these antimicrobials must reassess their HACCP plans and potentially revise product labels to reflect formulation changes [9].
The combination of this compound and potassium lactate represents an effective, multifunctional antimicrobial intervention for hamburger and other meat products. When applied at optimized concentrations and using appropriate processing protocols, this combination delivers significant benefits:
Successful implementation requires careful consideration of product formulation, processing parameters, and storage conditions. Future research directions include optimizing combinations with other natural antimicrobials, exploring applications in emerging product categories, and further elucidating molecular-level mechanisms of action. The comprehensive protocols and experimental data presented in these application notes provide researchers and product development professionals with scientifically validated guidance for harnessing the benefits of this antimicrobial technology in hamburger formulations.
The U.S. Food and Drug Administration (FDA) sets specific usage levels for sodium diacetate in various food categories under good manufacturing practices [1]. The limits for your categories of interest are summarized below.
| Food Category | Maximum Usage Level (% by weight, as served) | Key Functions |
|---|---|---|
| Baked Goods | 0.4% [1] | Inhibits mold and prevents rope spoilage [2] [3]. |
| Snack Foods | 0.05% [1] | Inhibits microbial growth, provides a tangy flavor, and can help control fat oxidation [2]. |
This compound (chemical formula: CH₃COONa·CH₃COOH) serves multiple key functions in food products [2] [3] [4]:
In baked goods like bread and cakes, this compound is primarily used at levels up to 0.4% to extend shelf life [2] [1].
In snack foods such as chips, crackers, and pretzels, this compound is used at levels up to 0.05% to enhance flavor and prevent spoilage [2] [1].
The following workflow summarizes the protocol for developing formulations with this compound:
You can validate the efficacy of this compound against target microorganisms with this broth dilution assay.
This compound is considered safe for use in food. It is Generally Recognized as Safe (GRAS) by the U.S. FDA [2] [1] [4] and is approved for use in many other regions globally [2] [3]. It is generally considered a clean-label preservative option [2].
| Reference | Source | Key Information Provided |
|---|---|---|
| [2] | Polifar (LinkedIn Article) | Functions, applications, GRAS status, typical usage levels (0.1-0.3%) |
| [1] | U.S. FDA 21 CFR 184.1754 | Official maximum usage levels for baked goods (0.4%) and snack foods (0.05%) |
| [3] | Snowwhite (Supplier Page) | Chemical properties, applications in baking (anti-rope) and flavoring |
| [4] | U.S. FDA Substances Added to Food | Official classification as a flavoring agent or adjuvant |
| [5] | Vinipul Inorganics (Supplier Page) | Technical properties, application protocols (dry blending, dosing) |
| [6] | USDA Federal Register (2000) | Use in meat/poultry, HACCP CCP establishment precedent |
This compound serves as a effective preservative and palatability enhancer in animal feed. Its functionality is driven by its antimicrobial and acidifying properties [1].
This compound (a compound of sodium acetate and acetic acid) works through a dual-action mechanism in feed [1] [2] [3]:
The following diagram summarizes its primary functions and outcomes.
The effective use of this compound is guided by safety assessments and practical application data. The table below summarizes key quantitative parameters.
| Parameter | Details | Source / Context |
|---|---|---|
| Safe Inclusion Level (Fish) | Up to 2,500 mg/kg of complete feed [4]. | EFSA (European Food Safety Authority) opinion based on a tolerance study in Atlantic salmon. Considered safe for fish at this level [4]. |
| Tolerance Level (Fish) | Well-tolerated at 7,500 mg/kg feed; reduced feed intake and growth observed at 20,000 mg/kg [4]. | From the same EFSA study. Higher levels were tested but are not recommended for use. |
| Physical Form | White, crystalline, free-flowing powder [2]. | Preferred form for uniform distribution in feed mixtures [5]. |
| General Safety | Safe for poultry, pigs, pets, and ruminants (which show higher tolerance) [6]. | EFSA considers it safe for major livestock species when used appropriately. |
This protocol is adapted from a tolerance study in Atlantic salmon (Salmo salar) cited by the EFSA, which provides a robust methodological framework [4]. You can use it as a basis for designing palatability and safety studies.
Title: Protocol for Assessing the Tolerance and Growth Performance of Fish Fed this compound-Supplemented Feed
1. Objective To evaluate the safety, tolerance, and effects on growth performance of this compound in fish feed over a 90-day period.
2. Experimental Design
| Treatment Group | Supplementation Level (mg/kg complete feed) | Purpose |
|---|---|---|
| Control | 0 | Baseline measurement |
| T1 | 2,500 | Maximum recommended safe level |
| T2 | 7,500 | 3x level to assess tolerance |
| T3 | 20,000 | 8x level to assess toxicity limits |
3. Data Collection and Methods
4. Data Analysis
This compound is a well-established and safe feed additive effective in preserving feed and enhancing palatability. The maximum safe supplementation level of 2,500 mg/kg in complete feed for fish is supported by scientific opinion from EFSA [4]. The provided experimental protocol, adapted from a key study, offers a solid foundation for researchers to validate these findings in specific production environments or for other fish species.
Listeria monocytogenes represents a significant foodborne pathogen responsible for listeriosis, particularly threatening to immunocompromised individuals, pregnant women, and the elderly. This Gram-positive bacterium has demonstrated remarkable resilience in food processing environments, especially in ready-to-eat (RTE) meat and poultry products where it can proliferate even under refrigeration conditions. The economic impact of listeriosis is substantial, with estimated costs exceeding $1.6 million per case in the United States alone [1]. In response to this persistent challenge, this compound (SDA) has emerged as a critical antimicrobial intervention widely employed in the food industry.
This compound (C(_4)H(_7)NaO(_4)) is generally recognized as safe (GRAS) by regulatory authorities and functions as both a preservative and flavoring agent in various food products. Its efficacy against L. monocytogenes has been extensively documented across multiple food matrices, particularly when used in combination with sodium lactate, creating a synergistic antimicrobial effect that significantly enhances food safety. These application notes provide detailed protocols and mechanistic insights to guide researchers and food industry professionals in the optimal implementation of this compound-based antimicrobial strategies [2] [1].
This compound exerts its antilisterial effects through multiple biochemical pathways that collectively impair bacterial viability and growth:
Intracellular Acidification: In aqueous solutions, this compound dissociates into acetate ions and exists in equilibrium with undissociated acetic acid. The undissociated lipophilic acid molecules readily diffuse across the bacterial cell membrane into the cytoplasm, where they dissociate due to the near-neutral internal pH. This dissociation releases protons (H⁺), acidifying the intracellular environment and disrupting the critical transmembrane pH gradient essential for nutrient transport and energy conservation [3].
Energy Depletion: The bacterial cell responds to intracellular acidification by activating proton-extruding ATPases in an attempt to maintain pH homeostasis. This corrective process consumes substantial cellular energy (ATP), depleting energy reserves that would otherwise support essential metabolic processes and growth, thereby forcing the bacterium into a survival mode that limits proliferation [3].
Metabolic Interference: Recent transcriptomic studies reveal that this compound triggers a fundamental shift in bacterial metabolism, moving away from efficient aerobic respiration and acetate production toward a less energetically favorable fermentative pathway that produces acetoin. This metabolic reprogramming reduces energy yield (ATP production) and further limits growth capacity. Additionally, this compound contributes to water activity reduction in food products, creating an additional barrier to microbial growth by limiting biologically available water necessary for cellular functions [4] [3].
The following diagram illustrates the multifaceted antimicrobial mechanism of this compound against L. monocytogenes:
Figure 1: Antimicrobial Mechanism of this compound Against L. monocytogenes
While this compound demonstrates pronounced efficacy against L. monocytogenes, it exhibits primarily bacteriostatic activity rather than bactericidal effects under typical usage conditions. This distinction is crucial for understanding its role in food preservation—it effectively inhibits proliferation but may not achieve complete elimination of the pathogen. The antimicrobial activity is further influenced by several factors:
Strain Variability: Research has revealed significant differences in this compound resistance among L. monocytogenes strains, with certain food-derived isolates showing enhanced tolerance compared to clinical or animal-derived strains. These resistant strains demonstrate altered gene expression profiles, particularly in genes associated with cell envelope maintenance, oxidative stress management, and intermediary metabolism, enabling more efficient growth in this compound-containing environments [4].
Cross-Protection Phenomena: Exposure to sublethal concentrations of this compound may induce an acid tolerance response (ATR) in L. monocytogenes that can confer cross-protection against other environmental stresses, including thermal processing. This adaptive response underscores the importance of maintaining effective concentrations throughout product shelf-life and considering potential implications for other intervention strategies [4].
Extensive research has established optimal concentration ranges for this compound across various food matrices. The synergistic combination of this compound with sodium lactate consistently demonstrates enhanced antilisterial activity compared to either compound used independently. The following table summarizes effective concentrations documented in scientific literature:
Table 1: Efficacy of this compound Against L. monocytogenes in Various Food Matrices
| Food Matrix | This compound Concentration | Combination with Sodium Lactate | Storage Conditions | Efficacy Results | Citation |
|---|---|---|---|---|---|
| Frankfurters/Wieners | 0.1-0.25% | 1.8-3.4% | 60 days at 4.5°C | Prevented listerial growth for 60 days | [2] |
| Cooked Bratwurst | 0.1% | 3.4% | 84 days at 3-7°C | Inhibited growth for 12 weeks | [2] |
| Beef Bologna | 0.25% | 1.8% | 12 weeks at 4°C | Bactericidal effect (∼2 log CFU/g reduction) during weeks 5-6 | [5] |
| Ground Beef | 0.2% | 1.8-2.0% | Refrigerated storage | Prevented pathogen growth | [4] |
| RTE Meats (General) | ≤0.25% | ≤4.8% (commercial 60% solution) | Refrigerated storage | Extended lag phase, reduced growth rate | [1] |
Direct Incorporation: The most effective application method involves direct addition of this compound during product formulation, ensuring uniform distribution throughout the food matrix. Research demonstrates that incorporating this compound into product formulations is significantly more effective than surface treatments alone. For meat products, this compound is typically blended with other ingredients during the commutation or mixing process to ensure homogeneous distribution [2].
Surface Treatments: While less effective than direct incorporation, surface applications can provide additional protection against post-processing contamination. Dipping solutions containing this compound (typically 0.1-0.5%) may be applied to products such as frankfurters; however, studies show this approach offers limited protection unless combined with other antimicrobials. The transient exposure to this compound in surface treatments may potentially contribute to selection of resistant subpopulations, necessitating careful consideration of application parameters [2] [6].
Combination Strategies: this compound demonstrates enhanced efficacy when used in combination with other antimicrobial interventions, including sodium lactate, pediocin, nisin, and buffered sodium citrate. These multi-hurdle approaches leverage synergistic effects to achieve more robust listerial control than any single intervention could provide. For example, the combination of this compound with pediocin has been shown to alter thermal resistance characteristics of L. monocytogenes, potentially enhancing the effectiveness of thermal processing interventions [1] [6].
Recent advances in delivery systems have expanded the options for this compound application:
Spray-Dried Powders: Co-spray-dried powders containing sodium lactate-sodium acetate-sodium diacetate mixtures offer handling advantages in industrial settings, including improved flow characteristics, reduced storage space requirements, and easier incorporation into dry blending operations. Studies demonstrate that powdered forms can achieve comparable efficacy to liquid applications while potentially minimizing flavor impact at equivalent antimicrobial activity levels [7].
Liquid Applications: Traditional liquid forms (sodium lactate-sodium diacetate solutions) remain effective and are particularly suitable for products where liquid addition is already part of the manufacturing process. Recent research indicates no significant differences in antimicrobial efficacy between properly formulated powder and liquid forms when applied at equivalent active compound concentrations [7].
This protocol outlines a standardized method for evaluating the antilisterial efficacy of this compound in meat products, adapted from established research methodologies [5] [2]:
Preparation of Inoculum: Begin by cultivating a multi-strain cocktail of L. monocytogenes (minimum 3-5 strains, including known resistant variants such as strain 101M) in tryptic soy broth with 0.6% yeast extract (TSBYE) at 35°C for 24 hours. Centrifuge cultures (5,000 × g, 10 min, 4°C), wash twice in sterile phosphate-buffered saline (PBS, pH 7.2), and resuspend in PBS to achieve a target inoculum concentration of approximately 10⁸ CFU/mL. Confirm initial population by plating on selective media (e.g., PALCAM or Oxford agar) [1].
Product Formulation and Inoculation: Prepare test formulations according to experimental design, incorporating this compound at target concentrations (typically 0.1-0.25%) alone or in combination with sodium lactate (1.8-3.4%). For cured products, maintain standard brining and smoking procedures. After preparation, surface-inoculate products by dipping or spraying to achieve a final contamination level of approximately 10³-10⁴ CFU/g. Allow inoculated products to air-dry under biological safety cabinet for 30 minutes to facilitate bacterial attachment [5] [2].
Storage Sampling and Analysis: Vacuum-package inoculated products in high-barrier films and store under refrigerated conditions (typically 4°C, with additional testing at abuse temperatures of 7-10°C recommended). Sample at predetermined intervals (e.g., days 0, 7, 14, 28, 42, 60, 84) with a minimum of three replicates per time point. Homogenize samples with sterile diluent (0.1% peptone water) using a laboratory blender (1:9 ratio), serially dilute, and plate on both non-selective (TSAYE) and selective (PALCAM) media using spiral plater or pour plate technique. Incubate plates at 35°C for 48 hours before enumeration [5] [2].
For rapid screening of this compound efficacy and potential interactions with other antimicrobials, microplate-based assays provide a high-throughput alternative to traditional food system testing:
Media Preparation and Inoculation: Prepare brain heart infusion broth (BHIB) adjusted to pH 5.0 using HCl to simulate acidic food conditions. Dispense 180 μL aliquots into 96-well microtiter plates, incorporating this compound concentrations ranging from 0.05% to 0.3% in combination with sodium lactate (1-3%). Inoculate each well with 20 μL of prepared L. monocytogenes inoculum (approximately 10⁶ CFU/mL final concentration). Include appropriate controls: growth control (inoculated broth without antimicrobials), sterility control (uninoculated broth), and reference strains with known sensitivity profiles [4] [8].
Growth Monitoring and Data Analysis: Seal plates with breathable membranes and monitor microbial growth using a microplate spectrophotometer measuring optical density at 600 nm (OD₆₀₀) with continuous cycling (reading every 30 minutes) during incubation at 35°C for 24-48 hours. Calculate growth parameters including lag phase duration, maximum growth rate, and maximum population density using appropriate modeling software (e.g., DMFit). Compare treatment effects by calculating percentage inhibition relative to growth controls [8].
Assessment of Bacteriostatic vs. Bactericidal Activity: Following incubation, plate 100 μL from each well showing no visible growth onto fresh TSAYE plates to determine whether the observed inhibition is bacteriostatic (viable cells present but not growing) or bactericidal (significant reduction in viable counts). This distinction is critical for understanding the antimicrobial mode of action and potential application limitations [8] [3].
The following diagram illustrates the integrated experimental approach for evaluating this compound efficacy:
Figure 2: Integrated Experimental Workflow for Evaluating this compound Efficacy
Growth Kinetics Modeling: Fit growth data to appropriate primary models (e.g., Baranyi model) to estimate key parameters: lag phase duration (λ), maximum growth rate (μmax), and maximum population density (Nmax). Calculate D-values (decimal reduction times) for thermal inactivation studies using linear regression of log-transformed survivor counts versus time [1].
Statistical Considerations: Employ complete randomized block designs with repeated measures, analyzing data using appropriate statistical methods (ANOVA with post-hoc tests such as Tukey's HSD). For microplate data, account for plate effects through normalization procedures. Consider using response surface methodology when evaluating multiple factor interactions (e.g., combined effects of this compound, sodium lactate, pH, and temperature) [1] [7].
This compound holds GRAS (Generally Recognized as Safe) status for use in food products, with specific limitations varying by jurisdiction and product category:
United States: The USDA-FSIS permits the use of this compound in meat and poultry products at levels not exceeding 0.25% by weight in the final product, typically in combination with sodium lactate (up to 4.8% of a 60% commercial solution) [1].
International Regulations: Usage limits may vary in other jurisdictions, requiring consultation with local regulatory authorities. The Codex Alimentarius provides international guidance, but specific national regulations should always be verified before product formulation.
Successful commercial implementation of this compound requires attention to several practical aspects:
Sensory Impact: At effective antimicrobial concentrations, this compound may impart a slightly vinegar-like flavor due to its acetate component. This characteristic can be desirable in certain products (e.g., fermented meats) but may require formulation adjustments in others. The use of spray-dried powder forms may help minimize flavor impact while maintaining antimicrobial efficacy [7].
Quality Attributes: Beyond antimicrobial effects, this compound can influence various product quality parameters. In meat products, it may contribute to color stabilization and modest water activity reduction, potentially enhancing overall product shelf-life. However, high concentrations (>0.25%) may negatively impact textural properties in some applications, necessitating optimization trials [5] [7].
Cost Optimization: Given the dose-dependent efficacy of this compound, cost-benefit analyses should guide implementation decisions. Combination approaches utilizing lower levels of this compound (0.1-0.2%) with sodium lactate (1.8-2.5%) often provide cost-effective protection while minimizing potential sensory impacts [2] [7].
This compound represents a well-established intervention for controlling L. monocytogenes in RTE meat and poultry products, with demonstrated efficacy across numerous scientific studies and commercial applications. Its multiple mechanisms of action—including intracellular acidification, energy depletion, and metabolic interference—provide a robust foundation for its antimicrobial activity. When properly implemented at concentrations of 0.1-0.25% in combination with sodium lactate, this compound can effectively inhibit listerial growth throughout typical product shelf-life under refrigerated storage.
Future research directions should focus on optimizing combination approaches that leverage synergistic relationships between this compound and other antimicrobial interventions, including natural antimicrobials such as bacteriocins and plant-derived compounds. Additionally, further investigation is needed to understand and mitigate the development of acid resistance in L. monocytogenes populations following repeated exposure to sublethal concentrations of this compound. The continued development of advanced delivery systems, including nanoencapsulation and engineered powders, may further enhance the efficacy and applicability of this compound in diverse food matrices.
Table 1: Sodium Diacetate Chemical and Functional Profile
| Property | Specification | Relevance to Cosmetic Application |
|---|---|---|
| IUPAC Name | This compound [1] | Chemical identifier |
| Chemical Formula | NaH(C₂H₃O₂)₂ [2] | Molecular composition |
| Physical Form | White, crystalline powder [2] [1] | Ensures easy blending into formulations |
| Odor | Slight acetic acid (vinegar) smell [2] | Impacts fragrance; may require masking |
| Solubility | Freely soluble in water [3] | Facilitates incorporation into aqueous phases |
| pH (in solution) | Weakly acidic (approx. 4.5-5.0) [3] | Ideal for skin-compatible pH range |
| Cosmetic Functions | Buffering agent, Masking agent [1] | Stabilizes pH and masks base odor of formulations |
Table 2: Formulation Guidelines for this compound
| Parameter | Guideline | Rationale |
|---|---|---|
| Typical Use Level | 0.1% - 0.5% (w/w) [3] | Effective for pH control without impacting product integrity. |
| Compatible Products | Creams, Lotions, Cleansers, Hair Care [1] | Versatile for various emulsion and solution-based products. |
| Synergistic Ingredients | Other organic acid salts, Preservatives [3] | May enhance overall preservative efficacy. |
| Handling & Storage | Store in a cool, dry place in airtight containers [1] | Prevents hygroscopic absorption and loss of acetic acid. |
This protocol details incorporating this compound into an oil-in-water (O/W) moisturizing cream.
Materials:
Procedure:
Phase Preparation:
Emulsification:
Cooling and pH Adjustment:
Final Steps:
Rigorous quality control is essential for ensuring the safety and efficacy of this compound in cosmetic products.
Table 3: Key Quality Control Tests and Methods
| Test Parameter | Standard Method | Target Specification |
|---|---|---|
| Identification (ID) | FTIR Spectroscopy | Spectrum matches reference standard [2] |
| Assay (Purity) | Titration or HPLC | Not less than 98.0% [1] |
| pH (1% Solution) | Potentiometric | 4.5 - 5.0 [3] |
| Water Content | Karl Fischer Titration | ≤ 2.0% (to prevent caking) |
| Heavy Metals | ICP-MS / USP | < 10 ppm total |
This compound is generally recognized as safe (GRAS) for use in food by the U.S. FDA and is approved as a food additive in the European Union (E262) [3] [1]. Its safety in cosmetics is supported by this regulatory history, as it is metabolized naturally by the body without accumulation [3].
The following diagram illustrates the logical decision process for evaluating this compound in a new cosmetic formulation.
This compound is an effective multi-functional agent for cosmetic scientists. Its primary role is as a buffering agent to maintain formulations in the mildly acidic pH range ideal for skin health. A secondary function is as a masking agent to neutralize unpleasant base odors of other raw materials [1]. Its safety profile, solubility, and solid form make it a practical and efficient choice for modern cosmetic and personal care products.
This compound is a crystalline compound consisting of a 1:1 molar complex of acetic acid and sodium acetate, with the chemical formula NaH(C₂H₃O₂)₂. This unique structure provides both the antimicrobial properties of free acetic acid and the stability of sodium acetate, making it particularly valuable in fermented food processing. It is classified in the European Union as food additive E262(ii) and is Generally Recognized As Safe (GRAS) by the U.S. Food and Drug Administration [1] [2].
In fermented food systems, this compound serves multiple functions: it acts as a preservative against spoilage microorganisms, functions as a pH regulator to maintain optimal acidity, contributes to flavor development, and serves as a processing aid to ensure consistent fermentation outcomes. Its ability to slowly release acetic acid in aqueous solutions provides sustained antimicrobial activity throughout the fermentation and shelf-life periods [1] [2].
Table 1: Basic chemical properties of this compound
| Property | Specification | Relevance to Fermented Foods |
|---|---|---|
| Molecular Weight | 142.09 g/mol | Determines molar calculations for formulations |
| Appearance | White crystalline powder | Ensures easy blending without affecting product color |
| Odor | Slight acetic acid/vinegar odor | Contributes to flavor profile in fermented products |
| Solubility in Water | Highly soluble (≥58 g/100 mL) | Ensures even distribution in brines and liquid systems |
| pH (1% solution) | 4.5-5.5 | Ideal range for many fermented food applications |
| Acetic Acid Content | 39-41% | Determines antimicrobial potency |
| Sodium Acetate Content | 58-60% | Provides buffering capacity in fermentation systems |
This compound dissociates in aqueous solutions into sodium ions and acetate ions, with a portion of the acetate combining with hydrogen ions to form free acetic acid. This equilibrium creates a self-buffering system that maintains pH in the range optimal for controlling undesirable microorganisms while supporting desirable fermentation flora [1] [2].
The antimicrobial activity of this compound in fermented foods occurs through multiple complementary mechanisms:
pH Reduction and Membrane Disruption: The free acetic acid penetrates microbial cell membranes in its undissociated form, then dissociates intracellularly, releasing hydrogen ions that lower internal pH and disrupt metabolic enzymes [1].
Osmotic Stress: Sodium ions create hyperosmotic conditions that force microorganisms to expend energy maintaining osmotic balance, reducing resources available for growth [3].
Metabolic Interference: Acetate ions interfere with essential metabolic processes, including glycolysis and the citric acid cycle, particularly in molds and yeasts common as spoilage organisms in fermented products [1].
The following diagram illustrates the multimodal antimicrobial mechanism in bacterial cells:
Objective: To control yeast and mold growth during natural fermentation of cucumbers while maintaining optimal lactic acid bacteria activity.
Materials:
Methodology:
Key Parameters:
Quality Control Measures:
Objective: To prevent surface spoilage and soft rot in sauerkraut while supporting sequential growth of lactic acid bacteria.
Materials:
Methodology:
Key Parameters:
Objective: To control mold growth on surface and inhibit Listeria monocytogenes in dry fermented sausages.
Materials:
Methodology:
Key Parameters:
Analytical Methods:
Objective: To control excessive yeast growth and prevent mold contamination in kombucha fermentation.
Materials:
Methodology:
Key Parameters:
Table 2: Minimum inhibitory concentrations (MIC) of this compound against common spoilage organisms in fermented foods
| Microorganism | MIC in Model Fermentation System | Optimal Control Concentration | pH Range for Maximum Efficacy |
|---|---|---|---|
| Listeria monocytogenes | 0.15-0.25% | 0.2-0.3% | 4.5-5.5 |
| Aspergillus niger | 0.1-0.2% | 0.15-0.25% | 4.0-5.5 |
| Penicillium chrysogenum | 0.08-0.15% | 0.1-0.2% | 4.0-5.5 |
| Saccharomyces cerevisiae | 0.2-0.3% | 0.25-0.35% | 4.0-4.5 |
| Lactobacillus plantarum | 0.4-0.6% | 0.5-0.7% (for selective inhibition) | 4.0-4.5 |
The selective inhibition of spoilage organisms while maintaining activity of desirable fermentation microbiota is a key advantage of this compound in fermented food systems. Research has demonstrated that this compound at 0.25% in combination with sodium lactate exhibits strong selective pressure on the microbial ecology of fermented meats, favoring the growth of less spoilage-prone Lactobacillus sakei over gas- and slime-producing Leuconostoc species [4].
Table 3: Impact of this compound on fermentation kinetics and product quality
| Fermentation Parameter | Control (No Additive) | 0.1% this compound | 0.2% this compound | Measurement Method |
|---|---|---|---|---|
| Time to Reach pH 4.6 (h) | 24.5 ± 1.2 | 25.8 ± 1.1 | 27.3 ± 1.4 | pH meter with temperature compensation |
| Final Acidity (% lactic acid) | 1.52 ± 0.08 | 1.48 ± 0.07 | 1.45 ± 0.09 | Titration with 0.1N NaOH |
| Yeast Count (log CFU/g) | 4.82 ± 0.32 | 3.15 ± 0.28 | 2.43 ± 0.25 | Spread plate on YPD agar |
| Mold Count (log CFU/g) | 3.75 ± 0.41 | 2.24 ± 0.35 | 1.68 ± 0.30 | Spread plate on DG18 agar |
| Sensory Acceptance (1-9 scale) | 7.2 ± 0.6 | 7.8 ± 0.5 | 7.5 ± 0.7 | Trained panel (n=8) |
This compound is approved for use in foods in most major markets worldwide. The following table summarizes key regulatory information:
Table 4: Regulatory status of this compound in fermented foods
| Region/Authority | Approval Status | Maximum Permitted Level | Food Categories |
|---|---|---|---|
| U.S. FDA | GRAS (21 CFR 184.1754) | GMP (Good Manufacturing Practice) | Various food categories |
| European Union | Approved (E262(ii)) | Quantum satis (as needed) | Processed cereals, bread, processed fruit and vegetables |
| Codex Alimentarius | Approved (INS 262(ii)) | GMP | Various food categories |
| Japan | Approved | No specific limit | Food generally |
Safety studies have demonstrated that this compound exhibits low toxicity with reported oral LD₅₀ values in rats exceeding 3500 mg/kg body weight [5]. Cytotoxicity and genotoxicity assessments on Human Umbilical Vein Endothelial Cells (HUVEC) showed minimal effects at concentrations relevant to food applications, with IC₅₀ values of approximately 485 µM after 24 hours of treatment [6].
The Acceptable Daily Intake (ADI) for this compound has been classified as "not limited" by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) when used in accordance with good manufacturing practice [5].
This compound exhibits differential inhibition of microorganisms, which can be optimized through proper formulation:
Lactic acid bacteria used in fermentation (e.g., Lactobacillus, Pediococcus) generally show higher tolerance to this compound compared to spoilage yeasts and molds [4].
The timing of addition is critical - addition after the initial growth phase of starter cultures minimizes impact on fermentation kinetics while maximizing protection against late-stage contaminants.
Combination with other antimicrobials such as nisin or sodium lactate can allow for reduced usage levels while maintaining efficacy [1].
The following diagram illustrates the metabolic pathways affected by this compound in fermentation microorganisms:
This compound serves as a versatile and effective tool in fermented food and beverage processing, providing controlled antimicrobial activity that can be tailored to specific fermentation requirements. Its multimodal mechanism of action, favorable selective inhibition properties, and established safety profile make it particularly valuable for modern fermentation applications.
Successful implementation requires careful consideration of application timing, concentration optimization, and compatibility with specific starter cultures and fermentation parameters. The protocols provided herein offer scientifically validated approaches for incorporating this compound into various fermented food systems while maintaining product quality and safety.
Future research directions include exploring synergistic combinations with other natural antimicrobials, developing controlled-release delivery systems for extended protection throughout fermentation and shelf-life, and further elucidating the molecular mechanisms underlying its selective inhibition properties.
Understanding sodium diacetate's basic characteristics is the first step to its effective application.
For researchers, precise formulation and experimental validation are key. The following table summarizes optimal usage levels in various food systems, based on regulatory guidelines and research [1].
| Food System | Typical Usage Level | Primary Function |
|---|---|---|
| Baked Goods | Up to 0.4% | Mold inhibition, shelf-life extension [1] [2]. |
| Meat & Poultry Products | Up to 0.1% - 0.25% | Inhibition of Listeria and other bacteria; surface pH control [1] [2]. |
| Gravies & Sauces | Up to 0.25% | Preservation, flavor enhancement, pH regulation [1]. |
| Snack Foods | Up to 0.05% | Flavoring (salt and vinegar), preservation [1]. |
This methodology, adapted from a published study on frankfurters, provides a robust framework for testing this compound's effectiveness in inhibiting spoilage organisms like Lactic Acid Bacteria (LAB) [3].
1. Formulation:
2. Inoculation and Storage:
3. Analysis:
Even with a protocol, you may encounter challenges. Here are solutions to common issues.
| Problem | Possible Cause | Suggested Solution |
|---|
| Insufficient Microbial Control | Concentration too low for specific microbial load/type. | Increase concentration within legal limits (see table above). Combine with other preservatives like sodium lactate or potassium sorbate for a synergistic effect [3] [1]. | | Inconsistent pH Reduction | Poor distribution in the food matrix. | Use powder form for better mixing and uniform distribution [4]. Ensure the powder is finely ground and incorporate early in the mixing process. | | Negative Sensory Impact | Excessive acidic or vinegar flavor. | Reduce usage level to the minimum effective dose. Balance with other flavors in the formulation to mask the acidity. | | Regulatory Hurdles | Varying approved levels or status across regions. | Always verify the latest regulations (FDA, EFSA, etc.) for your target market and specific product category [1] [5]. |
| Property | Value / Range | Experimental Context |
|---|---|---|
| Onset of Decomposition | Above 150 °C | General thermal stability; begins to decompose [1] |
| Melting Point | Approx. 225-230 °C | Observed for a mixture of sodium carboxylate salts before decomposition [2] |
| Rapid Decomposition | Approx. 350 °C | Observed for pure sodium acetate; decomposition to ketones and sodium carbonate [2] |
| Activation Energy (Eₐ) | Varies with conversion | Thermal decomposition of sodium carboxylate salts; model-dependent [2] |
| Best-Fit Kinetic Model | Sestak-Berggren Model | For thermal decomposition of sodium carboxylate salts [2] |
The following methodologies are critical for determining the kinetic parameters of thermal decomposition.
This protocol is adapted from a kinetics study on sodium carboxylate salts [2].
α = (m₀ - mₜ) / (m₀ - m_f), where m₀ is initial mass, mₜ is mass at time t, and `m_f* is final mass.This simple method can provide a preliminary assessment [2].
What is the fundamental chemical change during high-temperature decomposition?
this compound decomposes to form ketones and sodium carbonate. For simpler sodium carboxylates like sodium acetate, the reaction is [2]:
2 CH₃COONa → (CH₃)₂CO (acetone) + Na₂CO₃
This general pathway is relevant to the this compound structure.
How does this compound's stability compare to sodium acetate? Anhydrous sodium acetate is significantly more stable, with a melting point around 324 °C and no decomposition until higher temperatures [1]. This compound is less stable due to its chemical structure, beginning to decompose above 150 °C [1].
What analytical techniques are best for monitoring stability?
The following diagram outlines the key decision points and steps for a thermal stability investigation.
| Challenge | Underlying Reason | Potential Strategy | Key Considerations |
|---|---|---|---|
| Compromised Microbial Safety [1] | Sodium reduces water activity, creating a "hurdle" against pathogens. Removing it lowers this hurdle, potentially allowing growth of C. botulinum, L. monocytogenes, and others [1]. | Implement a "Hurdle Technology" approach: Combine multiple preservation methods [1]. | Use additional hurdles like pH control, modified temperature (refrigeration), chemical preservatives, or controlled water activity to compensate for reduced sodium [1]. |
| Altered Sensory Profile [2] | Sodium chloride provides a pure salty taste. Substitutes like KCl can introduce bitter or metallic off-flavors [2]. | Use salt substitutes or taste-modifying compounds [2]. | Potassium Chloride (KCl) is most common but has bitterness. Calcium Chloride (CaCl₂) and Magnesium Chloride (MgCl₂) are options but may affect flavor/texture. Physical interventions (e.g., ultrasound) can improve salt perception [2]. |
| Loss of Functional Properties [1] [2] | Sodium ions are critical for texture, protein solubility, water-binding, and fermentation control in various matrices [1] [2]. | Explore alternative ions or physical processing [2]. | Chloride salts (KCl, CaCl₂, MgCl₂) can provide similar ionic strength. Ultrasound can improve the effectiveness of KCl in meat products, enhancing texture and water retention [2]. |
The following diagram outlines a systematic workflow for developing a sodium-reduced formula, integrating the strategies from the table above.
Q: Why is simply removing sodium chloride often not viable?
Q: What are the key pathogens of concern when reducing sodium?
Q: How can we mitigate the off-flavors from potassium chloride (KCl)?
Q: What analytical methods are used to monitor success?
This compound is a compound of acetic acid and sodium acetate, appearing as a white, crystalline powder with a slight vinegar-like odor [1] [2]. Its key functional properties that are relevant for formulation scientists are summarized below.
| Property | Description |
|---|---|
| Chemical Formula | C₄H₇NaO₄ (anhydrous) [2] |
| Chemical Structure | A complex of sodium acetate and acetic acid [1] [2] |
| Physical Form | White, hygroscopic, crystalline powder [1] [2] |
| Odor | Mild, vinegar-like (acetic acid) [1] |
| Primary Functions | Preservative, antimicrobial agent, pH regulator, flavor enhancer [1] |
The following table outlines the general compatibility and handling considerations for this compound, inferred from its fundamental chemical properties.
| Aspect | Consideration & Potential Incompatibilities |
|---|---|
| Solubility | Easily soluble in water; solubility may be affected by crystal water content. Also soluble in ethanol [2]. |
| pH & Stability | Functions as an acidifying agent. Decomposes at high temperatures (above 150°C) [2]. |
| Hygroscopicity | Hygroscopic: can absorb moisture from the air, requiring dry storage and handling conditions [2]. |
| Sodium Content | Contains sodium, which may require consideration in formulations with strict cation restrictions [3]. |
The following workflow diagram outlines a general approach to troubleshooting this compound in formulations, based on these core properties.
Given the limited specific data from the search, here are some suggested approaches for your experiments.
pH-Dependent Stability Studies:
Thermal Stability Analysis:
Is this compound generally recognized as safe for use? Yes, in food applications, it is generally recognized as safe (GRAS) by the U.S. FDA and approved by other authorities like EFSA [1]. For pharmaceutical use, compliance with specific pharmacopoeia standards and regulatory guidance is required.
What is the primary antimicrobial mechanism of this compound? Its efficacy comes from the release of acetic acid, which lowers the environmental pH and disrupts the internal functions of microorganisms like bacteria, yeasts, and molds [1].
Sodium diacetate crystallization in liquids occurs when the solution becomes supersaturated—containing more dissolved solute than the solvent can normally hold. The table below summarizes the root causes and corresponding prevention strategies.
| Root Cause | Mechanism | Prevention Strategy |
|---|---|---|
| High Degree of Supersaturation [1] | Solution concentration exceeds this compound solubility limit, creating a thermodynamically unstable state that drives crystallization. | Control concentration below saturation point; avoid excessive evaporation [1]. |
| Low Temperature [2] [3] [1] | Reduced temperature decreases solubility, promoting supersaturation and crystal nucleation. | Maintain temperature above crystallization point; avoid cooling below 50-60°C during processes [2]. |
| Presence of "Antisolvents" [3] | Solvents like acetone or acetonitrile reduce solution polarity and this compound solubility, inducing crystallization. | Formulate without antisolvents; ensure solvent system maintains high polarity to keep compound in solution [3]. |
You can use the following experimental approaches to identify the specific conditions that prevent crystallization in your product.
This protocol helps you find the maximum concentration of this compound that can be held in your solution without crystallization.
This test assesses how temperature fluctuations during storage or transport might trigger crystallization.
The diagram below outlines a logical sequence for diagnosing and addressing crystallization issues.
Q1: Why does my clear solution form crystals after being stored in the refrigerator? This is a classic sign of temperature-induced supersaturation. The solubility of this compound decreases as the temperature drops [3] [1]. The solution that was clear at room temperature becomes supersaturated in the cold, leading to nucleation and crystal growth.
Q2: Can I use additives to prevent crystallization? While the search results do not specify anti-crystallizing additives for this compound, one approach is to use compounds that inhibit crystal growth. However, any additive must be compatible with your product's intended use (especially for drug development). Another strategy is to adjust the pH, as the compound's solubility can be pH-dependent.
Q3: The crystals formed are hollow needles. What does this indicate? The formation of hollow needle-like crystals is a specific morphology often associated with a fast rate of supersaturation generation and can indicate the initial formation of a metastable dihydrate form, as observed in related sodium salts [1]. These crystals are often unstable and may transform into a more stable monohydrate form over time, which could alter the composition of your liquid product.
Sodium diacetate is valued for its antimicrobial properties and ability to act as a "dry vinegar," but its strong, sharp, acidic flavor can be a primary sensory drawback if not managed correctly [1]. The key to minimizing this impact lies in controlling its concentration and leveraging synergistic relationships with other ingredients.
The table below summarizes the maximum usage levels set by the U.S. FDA, which provide a critical starting point for your experimental formulations [2].
| Food Product Category | Maximum Usage Level (% by weight) |
|---|---|
| Baked Goods | 0.4% |
| Gravies and Sauces | 0.25% |
| Fats and Oils | 0.1% |
| Meat Products | 0.1% |
| Soft Candy | 0.1% |
| Snack Foods, Soups & Soup Mixes | 0.05% |
Here are specific methodologies you can apply during your experiments to reduce the sharpness of this compound while maintaining its efficacy.
Strategy 1: Use Synergistic Blends with Lactates Combining this compound with sodium or potassium lactate is a well-researched method to enhance antimicrobial activity without increasing sourness.
Strategy 2: Optimize for Target pH and Application The sensory impact of this compound is closely tied to its effect on product pH and the specific food matrix.
The following diagram illustrates a logical workflow for integrating these strategies into your development process to systematically minimize sensory impact.
Q1: Are there direct substitutes for this compound that offer similar preservation with less acidity? A1: Potassium diacetate is a potential alternative that can directly replace this compound while reducing the overall sodium content in the formulation, which may indirectly influence the perceived flavor profile [1]. Other preservatives like potassium sorbate or sodium benzoate may also be considered, though their antimicrobial spectra and regulatory statuses differ [5].
Q2: How does the physical form of this compound affect its incorporation and sensory delivery? A2: this compound is a free-flowing white powder, which makes it easier to incorporate uniformly into dry blends compared to liquid acetic acid [6]. Ensuring a fine, homogenous dispersion throughout the product matrix is crucial to prevent localized high-acidity spots that can cause an unpleasant sensory experience.
Sodium diacetate is a sodium salt of acetic acid that works through a combination of pH reduction and specific antimicrobial activity.
The proportion of undissociated acetic acid, which is the most antimicrobial form, is higher in low-pH environments, making SDA particularly effective in acidic food matrices [1].
The key to successful application is validating that SDA achieves the desired antimicrobial effect without compromising product quality. The following table summarizes key experimental parameters from recent studies:
| Food/Matrix Type | Target Microorganism | Effective SDA Concentration | Key Findings & Experimental Parameters |
|---|---|---|---|
| Ready-to-Eat (RTE) Meats (e.g., deli meats) [3] | Listeria monocytogenes | 0.1% - 0.2% (typical usage in formulations) | Validated use as a growth inhibitor. Must demonstrate ≤ 2-log increase over product shelf life. Validation temp: NACMCF recommends testing at 4°C (39.2°F) and 7°C (44.6°F) for 1.25x shelf life. |
| Citrus Fruit (in vivo study) [2] | Colletotrichum gloeosporioides (fungus) | 36 g/L (3.6%) | 72.73% inhibition of lesion diameter. Method: SDA solution applied to infected fruit; efficacy assessed by lesion size measurement. |
| Forage Rye (Silage) [1] | General microbial suppression (yeast, mold, unwanted bacteria) | 6 g/kg (0.6%) | Highest in vitro dry matter digestibility & nutrient retention. Method: SDA mixed with wilted forage, vacuum-sealed, and stored at 20-22°C. Fermentation profile (pH, acids, ammonia) analyzed over 45 days. |
FAQ 1: SDA is causing an undesired sour or vinegary taste in our low-pH product prototype. How can we mitigate this?
FAQ 2: Our challenge study shows SDA is less effective than predicted in our acidic beverage. What could be the cause?
For validating this compound in your product, follow this systematic workflow. The diagram below outlines the key stages of a comprehensive validation study, from initial setup to data analysis for regulatory submission.
Key Experimental Details:
I hope this technical support guide provides a solid foundation for your research and development work.
Q1: What are the optimal storage conditions for this compound in a laboratory setting?
To maintain the chemical integrity and stability of this compound for research use, adhere to the following conditions [1]:
| Parameter | Recommended Condition |
|---|---|
| Temperature | Cool environment, ideally below 25°C (77°F) [1]. |
| Humidity | Dry environment, with relative humidity less than 60% [1]. |
| Environment | Cool, dry, and well-ventilated area; away from direct sunlight, moisture, and heat sources [1]. |
| Container | Airtight containers made of glass or plastic with tight-fitting lids. Metal containers should be avoided as they may react with the powder [1]. |
| Incompatibilities | Store away from strong oxidizers or reducing agents to prevent violent reactions [1]. |
Q2: What is the typical shelf life of this compound?
One manufacturer of food-grade this compound specifies a shelf life of 365 days (one year) from the date of manufacture when stored under recommended conditions [2]. It is critical to label and date all containers upon receipt and opening [1]. For research purposes, especially in regulated drug development, verifying the manufacturer's certificate of analysis (CoA) and establishing an internal quality control policy is essential.
Q3: How can I tell if my laboratory sample of this compound has degraded?
Periodically inspect the material for visible signs of degradation. Discard the sample if you observe any of the following [1]:
Q4: What is the best practice for managing inventory of this compound?
Implement the First-In, First-Out (FIFO) principle. Use the oldest stock first to prevent expiration and ensure experimental consistency [1]. Store the chemical in a dedicated, secure storage area separate from other materials to prevent contamination and accidental misuse, and keep it out of reach of children and pets [1].
For researchers needing to quantitatively assess this compound stability or concentration in experimental mixtures, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and reproducible technique. The following workflow, while used for acetate quantification in biological samples, can be adapted for analyzing this compound purity and stability.
The process of sample derivatization and GC-MS analysis for acetate can be visualized as follows:
Protocol: GC-MS Propyl Esterification Method for Acetate Quantification [3] [4]
This protocol is adapted from methods used for short-chain fatty acid analysis in feces and acetate in cell cultures.
1. Sample Preparation:
2. Derivatization (Propyl Esterification):
3. Analyte Extraction:
4. GC-MS Analysis:
Method Validation Data [3]
| Parameter | Performance |
|---|---|
| Sensitivity (LOD) | < 0.01 μg/mL for acetic acid |
| Recovery Accuracy | 97.8% - 108.3% |
| Repeatability (%RSD) | < 10% |
Problem: Clumping or caking of the powder.
Problem: Inconsistent results in antimicrobial assays.
Problem: Suspected contamination or unknown results.
| Feature | Sodium Diacetate | Potassium Sorbate |
|---|---|---|
| Primary Antimicrobial Action | Lowers pH, releases acetic acid; effective against bacteria, especially Listeria [1] [2]. | Active against yeasts, molds, and many bacteria; effective in acidic conditions [3] [4]. |
| Typical Application Context | Ready-to-eat (RTE) meats, deli products, bread [1] [2]. | Wide range: cheeses, baked goods, beverages, edible films/food coatings [3] [4]. |
| Reported Efficacy Data | In RTE meat: ~2 log CFU/g reduction of L. monocytogenes; also reduced spoilage microbes by 0.6 log CFU/g over 12 weeks [1] [2]. | Widely recognized as effective against a broad spectrum of microbes; specific quantitative efficacy data in the provided search results is limited. |
| Impact of pH | Highly effective in acidic environments; activity decreases as pH rises. | Most effective at pH below 6.5; activity decreases in neutral or alkaline pH conditions [5] [3]. |
| Safety & Toxicity Profile | Considered safe with low toxicity; one study noted "small effects on normal hepatocytes" [5]. | Generally Recognized as Safe (GRAS); however, one study indicated high toxicity to algal cells under acidic conditions [5]. Potential health concerns with high dietary intake [4]. |
To evaluate antimicrobial efficacy, researchers use standardized microbiological methods. Here is a typical workflow for testing preservatives in food or model systems, which can be adapted for both this compound and potassium sorbate.
Key Methodological Details:
When deciding between these two preservatives, consider the following factors derived from experimental evidence:
The provided data offers a strong foundation, but your specific application will determine the best choice.
| Feature | Sodium Acetate (SA) | This compound (SDA) |
|---|---|---|
| Chemical Composition | Sodium salt of acetic acid | Molecular compound of sodium acetate and acetic acid [1] |
| Effective Acetic Acid | Lower | Higher (contains 39.0-41.0% free acetic acid) [2] [1] |
| Primary Preservation Role | pH control, mild preservation | Potent anti-mold and anti-bacterial agent [3] [1] |
| Key Advantage | Simple pH regulation | Dual-action: preservation and strong flavor enhancement [4] [1] |
| Typical Applications | Edible films, cheese, snack foods, as a sequestrant [5] | Bread (anti-mold), processed meats (vs. Listeria), salt & vinegar snacks [6] [1] |
Understanding how these preservatives work and their relative efficacy is crucial for selecting the right one for your application.
Both compounds function as preservatives through the antimicrobial action of acetic acid. However, this compound's structure gives it a key advantage.
The following diagram illustrates this common pathway and the key structural difference:
To evaluate these preservatives in your own systems, you can adapt the methodology from the cited research [5].
Objective: To compare the in-vitro cytotoxicity and efficacy of Sodium Acetate and this compound.
Key Materials:
Methodology:
For researchers developing drugs or protective formulations, consider these points:
A 2023 study published in Food Production, Processing and Nutrition provides a direct, experimental comparison of SDA and CL in a food model (traditional meatballs), evaluating their effects on microbial control and physicochemical properties during storage [1].
Experimental Protocol Overview [1]:
The table below summarizes the key quantitative findings from this study on the 15th day of refrigerated storage:
| Parameter | Sodium Diacetate (0.25%) | Calcium Lactate (2.5%) | Control (No Additive) |
|---|---|---|---|
| TBARS (mg MDA/kg) | 1.9 | Higher than SDA | Higher than SDA |
| Free Fatty Acids (%) | 3.2% | Higher than SDA | Higher than SDA |
| TPC (log10 cfu/g) | Lower than CL & Control | Higher than SDA | Highest |
| pH | Lower than CL & Control | Similar to control | Baseline |
For researchers and scientists, selecting between these compounds requires a structured evaluation based on your specific project goals. The following diagram outlines key decision-making criteria.
The experimental data clearly shows a trade-off between antimicrobial potency and multifunctional benefits.
The table below summarizes key quantitative findings from various studies on the synergistic effects of potassium lactate (PL) and sodium diacetate (SDA).
| Application Context | Experimental Concentrations | Key Findings on Growth Inhibition | Citation |
|---|
| Brain Heart Infusion Broth (simulating cold-smoked salmon conditions) | • 2% Potassium Lactate • 0.14% this compound | • Lag Phase (λ): Increased from 2.6 days (control) to 6.6 days with the combination. • Max Growth Rate (μmax): Decreased from 0.54 log(CFU/ml)/day (control) to 0.34 log(CFU/ml)/day with the combination. SDA alone was ineffective. | [1] [2] | | Vacuum-Packed Cold-Smoked Salmon | • 2.1% (water phase) PL • 0.12% (water phase) SDA | Delayed growth of L. monocytogenes for up to 42 days at 10°C. No adverse sensory effects were reported. | [3] | | Frankfurters (with Irradiation) | • 3% added PL/SDA solution | PL/SDA combination retarded L. monocytogenes outgrowth during aerobic storage. With a 1.8 kGy irradiation dose, the combination helped maintain a 3-log reduction for 8 weeks in vacuum packaging. | [4] | | Hamburger (Frozen Storage) | • 3% PL • 0.15% SDA | Inhibited growth of Salmonella, limited E. coli, molds, and yeasts over 150 days of frozen storage. Also improved oxidative stability. | [5] |
To ensure reproducibility for researchers, here are the methodologies from two pivotal studies.
This study aimed to quantitatively assess synergy under conditions similar to cold-smoked salmon [1] [2].
λ and maximum growth rate μmax) were determined. Monte Carlo simulations were used to further predict growth to endpoints, confirming the synergy.This study validated the efficacy in a real food product [3].
The synergy arises from the compounds targeting different cellular processes, creating a multi-faceted attack on bacterial cells. The following diagram illustrates this proposed mechanism.
The diagram above shows the logical flow of how potassium lactate and this compound work together. The typical experimental workflow to study this effect, from preparation to analysis, is outlined below.
The combination of this compound and potassium lactate is a scientifically validated and regulatorily accepted hurdle technology. Its strength lies in the synergistic, multi-targeted inhibition of pathogens, making it a robust choice for enhancing the safety of ready-to-eat foods.
| Meat Product | Target Microorganism | SDA Concentration & Conditions | Experimental Outcome | Citation |
|---|---|---|---|---|
| Cooked-pressed RTE pork | Salmonella Typhimurium, Staphylococcus aureus | 2-3% (in a commercial potassium lactate/SDA mix), 10°C | Complete growth inhibition of both pathogens at 10°C. | [1] |
| Raw Conditioned Mutton (RCM) | Spoilage bacteria (e.g., Serratia liquefaciens) | 0.3% (3.0 g/kg), storage at 4°C | Effectively inhibited total viable count (TVC), suppressed spoilage organisms like Brochothrix and Pseudomonas, and promoted milder lactic acid bacteria. | [2] |
| Commercial Frankfurters | Lactic Acid Bacteria (LAB) spoilage | 0.25% SDA + 1.8% Sodium Lactate (SL), vacuum-packed, 4°C | Delayed LAB growth by ~3 log units after 60 days; extended shelf life to 90 days without spoilage (vs 30-60 days for control). | [3] |
| Fully cooked beef bologna | Listeria monocytogenes | Incorporated into biopolymer film with Sodium Lactate, stored for 12 weeks | Showed bactericidal effect (reduction of ~2 log CFU/g) during weeks 5-6, and bacteriostatic effect in other periods. | [4] [5] |
| Solid medium (model system) | Salmonella, Staphylococcus aureus | Various combinations with NaCl and Sodium Lactate | Model established "no-growth" formulations. Example: 5% NaCl + 0.25% SDA inhibited Salmonella; 7% NaCl + 0.8% SL + 0.25% SDA inhibited S. aureus. | [6] |
Researchers use standardized methods to validate SDA's antimicrobial performance, focusing on both pathogen control and spoilage delay.
The following diagram outlines a generalized experimental workflow for validating the efficacy of this compound in a meat product, from formulation to data analysis.
| Feature | Sodium Diacetate | Sodium Benzoate |
|---|---|---|
| Primary Mechanism | Releases acetic acid, lowering pH and disrupting microbial cell walls and enzyme systems [1] [2]. | Undissociated benzoic acid molecule disrupts microbial cell membrane permeability [3]. |
| Effective pH Range | More effective in acidic conditions; activity decreases as pH rises [1]. | Best in acidic media (pH < 4.5 is optimal) [3]. |
| Spectrum of Activity | Strong inhibition of mold, fungi, and some bacteria (e.g., B. cinerea, Listeria) [1] [2]. Less effective against yeasts like S. cerevisiae [1] [4]. | Broad-spectrum activity against yeasts, molds, and some bacteria [3] [5]. |
| Key Experimental Findings | • 0.2-0.4% in bread extends shelf life [1]. • 3 g/L completely inhibited B. cinerea (gray mould) spore germination in table grapes [2]. • 0.3% showed better anti-mold effect against Aspergillus flavus than benzoic acid [1]. | • 2.0% treatment retained pear fruit firmness and suppressed spoilage during 70-day cold storage [3]. • 0.1% is the permissible limit in foods in the USA [5]. • Effective in controlling yeasts in high-acid fillings and fruits [6]. |
For researchers to verify and build upon these findings, here are the methodologies from key studies.
This experiment evaluated the in vitro and in vivo efficacy of this compound (SDA) against Botrytis cinerea on 'Red Globe' grapes [2].
This study examined the effect of postharvest sodium benzoate applications on the quality of 'Patharnakh' pear fruit during cold storage [3].
The following diagram illustrates the shared and distinct pathways through which these preservatives exert their antimicrobial effects.
To select the right preservative:
The table below summarizes the available information on sodium diacetate and other common preservatives. Many data points, particularly for this compound, are not available in the searched literature.
| Preservative | Biodegradability | Ecotoxicity (General) | Bioaccumulation Potential | Key Environmental Notes |
|---|---|---|---|---|
| This compound | Information Missing | Information Missing | Information Missing | Market reports indicate a trend towards developing sustainable and bio-based production methods [1]. |
| Benzoic Acid & Sodium Benzoate | Readily biodegradable [2] | Low acute toxicity under environmentally relevant pH conditions [2] | Not considered bioaccumulative [2] | Toxicity is pH-dependent; higher acidity increases toxicity to aquatic organisms [2]. |
| Sorbates (e.g., Sorbic Acid, Potassium Sorbate) | Information Missing | Information Missing | Information Missing | Commonly used as antifungals; specific environmental fate data was not located in this search. |
| Nitrites (e.g., Sodium Nitrite) | Information Missing | Information Missing | Information Missing | Primarily known for use in cured meats; health concerns are more documented than environmental impact [3]. |
| Sulfites | Information Missing | Information Missing | Information Missing | Effective antimicrobials; known to cause adverse health reactions in sensitive individuals [3]. |
For a rigorous comparison, the environmental impact of preservatives should be evaluated through a standardized workflow that examines their fate and effects in the environment. The diagram below illustrates this logical pathway.
| Antimicrobial Agent | Target Microorganisms (Experimental Findings) | Reported Efficacy & Experimental Context |
|---|---|---|
| Sodium Diacetate (SDA) | Listeria monocytogenes, Bacillus cereus, General spoilage bacteria | Strong antilisterial activity; inhibits growth on vacuum-packed bologna and frankfurters. In meatballs, SDA samples showed lowest TBARS (1.9 mg MDA/kg) and FFA (3.2%) after 15-day refrigeration, indicating control of spoilage microbes [1] [2] [3]. |
| Sodium/Potassium Lactate | Listeria monocytogenes, General spoilage bacteria | Bacteriostatic activity; prolongs shelf-life. Shows weaker inhibition of B. cereus compared to SDA. In frankfurters, less effective than SBS (another inorganic acid) in controlling L. monocytogenes [1] [3]. |
| Calcium Lactate | Listeria monocytogenes | Shows higher inhibitory effect against L. monocytogenes than sodium or potassium lactate in certain meat products like pork liver sausage [1]. |
| Salt/Acid Solution (NaCl+CA) | Gram-negative bacteria (e.g., E. aerogenes), Gram-positive bacteria, Yeasts, Molds | A 15:20% (w/v) solution showed a strong antimicrobial effect against Gram-negative bacteria, comparable to sodium hypochlorite. Causes degradation of the cell wall and membrane [4]. |
| Nisin | Gram-positive bacteria (e.g., Listeria monocytogenes) | Rapid bactericidal effects; its activity is enhanced when combined with SDA, showing a synergistic effect against L. monocytogenes [2]. |
For researchers to evaluate and replicate findings, here are the methodologies from critical studies comparing these antimicrobials.
Protocol 1: Efficacy on Sliced Pork Bologna (vs. Nisin and other salts) [2]
Protocol 2: Efficacy in Traditional Meatballs (vs. Lactates) [1]
Protocol 3: Short-Duration Dipping on Frankfurters (vs. Sodium Lactate) [3]
This compound's antimicrobial strength comes from its dual functionality, combining the effects of acetic acid and acetate salts. The following diagram illustrates its primary mechanisms and experimental workflow for verification.
The antimicrobial mechanism involves two primary pathways [4] [1]:
Corrosive